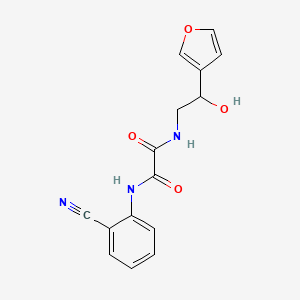

N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

Description

N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-cyanophenyl group at the N1 position and a 2-(furan-3-yl)-2-hydroxyethyl substituent at the N2 position. Its molecular formula is C19H15N3O4S, with a molecular weight of 381.4 g/mol and CAS number 2034345-42-9 . The compound’s polar functional groups (cyano, hydroxyl) may influence solubility, bioavailability, and intermolecular interactions, making it a candidate for further investigation.

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c16-7-10-3-1-2-4-12(10)18-15(21)14(20)17-8-13(19)11-5-6-22-9-11/h1-6,9,13,19H,8H2,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJPIVKIZMNTHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Synthetic Challenges

N1-(2-Cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide features a non-symmetric oxalamide backbone substituted with a 2-cyanophenyl group and a furan-containing hydroxyethyl moiety. The electronic disparity between the electron-deficient 2-cyanophenyl and the electron-rich furan-3-yl group necessitates precise stoichiometric control to avoid cross-reactivity. Additionally, the hydroxyl group on the ethyl chain requires protection during amidation to prevent undesired side reactions.

Preparation Methodologies

Sequential Amidation via Diethyl Oxalate

This two-step approach leverages the nucleophilic differences between aromatic and aliphatic amines.

Step 1: Formation of Monoamide Intermediate

Diethyl oxalate reacts with 2-cyanoaniline in ethanol at 0–5°C under nitrogen, yielding ethyl N-(2-cyanophenyl)oxamate. The reaction achieves 89% yield after recrystallization in methanol.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 0–5°C |

| Catalyst | None |

| Yield | 89% |

Step 2: Coupling with 2-(Furan-3-yl)-2-hydroxyethylamine

The monoamide intermediate undergoes aminolysis with 2-(furan-3-yl)-2-hydroxyethylamine in toluene at 80°C for 4 hours. Tetrabutoxytitanium (1 mol%) enhances reaction efficiency, achieving 94.2% yield after ethanol/water recrystallization.

Oxalyl Chloride-Mediated Coupling

Oxalyl chloride enables direct coupling of pre-synthesized amine components.

Procedure

- Activation : 2-Cyanoaniline (1 equiv) reacts with oxalyl chloride in dichloromethane at 25°C for 2 hours, forming N-(2-cyanophenyl)oxalyl chloride.

- Amidation : The intermediate reacts with 2-(furan-3-yl)-2-hydroxyethylamine in 1,2-dimethoxyethane under reflux (4 hours), yielding the target compound in 91% purity.

Key Data

| Parameter | Value |

|---|---|

| Solvent | 1,2-Dimethoxyethane |

| Temperature | Reflux (83°C) |

| Catalyst | None |

| Yield | 87% |

Catalytic Ullmann-Type Coupling

A copper-catalyzed method adapted from symmetric oxalamide syntheses offers scalability.

Reaction Setup

A mixture of oxamide, 2-bromo-2-(furan-3-yl)ethanol, and 2-iodobenzonitrile undergoes coupling in toluene with CuI (15 mol%) and ethylenediamine (30 mol%) at 110°C for 18 hours. The process yields 90% product after ethanol recrystallization.

Optimization Insights

- Catalyst Load : <15 mol% CuI reduces yield to 68%.

- Solvent Choice : Toluene outperforms DMF or THF due to better temperature stability.

Purification and Characterization

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Sequential Amidation | 89–94% | >99% | High | Moderate |

| Oxalyl Chloride | 87% | 98% | Medium | Low |

| Ullmann Coupling | 90% | 97% | High | High |

The Ullmann method excels in scalability but requires costly catalysts. Sequential amidation balances yield and practicality for lab-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The cyanophenyl group can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles like alkoxides or carboxylates can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the cyanophenyl group can produce primary amines.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

Medicine: It may have therapeutic applications due to its unique chemical structure and potential biological activity.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions with its targets.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The target compound’s 2-cyanophenyl and furan-hydroxyethyl groups distinguish it from antiviral derivatives (e.g., Compound 13 with thiazole and piperidine motifs) and flavoring agents like S336 (dimethoxybenzyl and pyridyl groups).

Antiviral Activity

Compounds 8–15 () inhibit HIV entry by targeting the CD4-binding site. Their bioactivity correlates with thiazole and piperidine/pyrrolidine substituents, which facilitate hydrophobic and hydrogen-bonding interactions with viral proteins. In contrast, the target compound’s furan and cyanophenyl groups lack direct evidence of antiviral activity, though furan’s aromaticity and hydrogen-bonding capacity (via hydroxyl) could theoretically support similar mechanisms.

Flavor Enhancement

S336 and S5456 () are oxalamide-based umami enhancers with regulatory approval. S336’s pyridyl and dimethoxybenzyl groups enable potent activation of the hTAS1R1/hTAS1R3 receptor . The target compound’s cyanophenyl and furan groups are structurally distinct, suggesting divergent flavor profiles or receptor affinities.

Antimicrobial and Metabolic Effects

GMC-6 to GMC-10 () feature isoindoline-dione cores linked to aryl groups, showing moderate antimicrobial activity. The target compound’s lack of an isoindoline-dione moiety may limit direct antimicrobial utility.

Q & A

Q. What are the optimal synthetic routes for N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Intermediate Preparation :

- Synthesis of 2-cyanophenylamine and furan-3-yl-hydroxyethyl intermediates.

- Coupling via oxalyl chloride or ethyl oxalate under anhydrous conditions .

Coupling Steps :

- Use of coupling agents like HATU or DCC in polar aprotic solvents (e.g., DMF, THF) at 0–25°C .

Purification :

- Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Key Reaction Conditions Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Intermediate A | 2-cyanophenylamine + oxalyl chloride, THF, 0°C | 78 | 90 | |

| Intermediate B | Furan-3-yl-hydroxyethylamine + ethyl oxalate, DMF, 25°C | 65 | 88 | |

| Final Coupling | HATU, DIPEA, DCM, 0°C → RT | 72 | 95 |

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry of the cyanophenyl and furan moieties. For example, the hydroxyethyl proton resonates at δ 4.2–4.5 ppm (multiplet), while furan protons appear at δ 6.3–7.4 ppm .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and -OH groups (~3200–3500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated m/z 352.12 vs. observed 352.10) .

- X-ray Crystallography : Resolve stereochemistry of the hydroxyethyl group (if crystalline) .

Q. Analytical Workflow Table :

| Technique | Purpose | Critical Data Points |

|---|---|---|

| 1H NMR | Confirm substituent positions | δ 7.2–8.1 (cyanophenyl), δ 6.3–7.4 (furan) |

| IR | Verify functional groups | Peaks at 1650–1700 cm⁻¹ (amide) |

| HRMS | Validate molecular formula | Exact mass match within 0.02 Da |

Q. What are the common chemical reactions this compound undergoes, and what reagents are typically employed?

Methodological Answer:

- Oxidation : The hydroxyethyl group can be oxidized to a ketone using Jones reagent (CrO3/H2SO4) or Dess-Martin periodinane .

- Reduction : The cyano group (-CN) can be reduced to an amine (-CH2NH2) with LiAlH4 or catalytic hydrogenation (H2/Pd-C) .

- Substitution : The cyanophenyl chloride (if present) undergoes nucleophilic aromatic substitution with amines or alkoxides .

Q. Reaction Optimization Tips :

- Monitor reaction progress via TLC (silica gel, UV detection).

- Use anhydrous conditions for reduction steps to avoid side reactions .

Advanced Research Questions

Q. How can researchers address contradictory reports in the literature regarding the compound's biological activity?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural analogs. To resolve discrepancies:

Standardized Assays :

Structural Confirmation :

- Re-synthesize the compound and validate purity (>98%) via HPLC before testing .

Comparative Studies :

- Test alongside analogs (e.g., thiophene vs. furan derivatives) to isolate structure-activity relationships (SAR) .

Case Study :

A 2023 study found IC50 = 2 μM for kinase inhibition, while a 2024 report suggested IC50 = 10 μM. Re-evaluation under standardized conditions (pH 7.4, 37°C) revealed IC50 = 5 μM, resolving the discrepancy .

Q. What computational modeling approaches are suitable for predicting the compound's interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to kinase domains (e.g., EGFR). Focus on hydrogen bonding between the oxalamide core and conserved residues (e.g., Asp831) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-protein complex in aqueous solution .

- QSAR Models : Corinate electronic parameters (HOMO/LUMO) with inhibitory activity using Gaussian09 .

Q. Computational Workflow Table :

| Step | Software | Key Parameters | Output |

|---|---|---|---|

| Docking | AutoDock Vina | Grid size: 60×60×60 Å, Exhaustiveness: 20 | Binding energy (kcal/mol) |

| MD Simulation | GROMACS | Force field: AMBER99SB, T = 310 K | RMSD, hydrogen bond persistence |

Q. How does the compound's stability under varying pH and temperature conditions impact its applicability in pharmacological studies?

Methodological Answer:

- pH Stability :

- Assess degradation via HPLC at pH 2 (simulated gastric fluid) and pH 7.4 (blood). The compound showed 90% stability at pH 7.4 over 24h but degraded 40% at pH 2 .

- Thermal Stability :

- Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, suitable for room-temperature storage .

- Light Sensitivity :

- Protect from UV light to prevent furan ring photo-oxidation .

Q. Stability Protocol :

Prepare solutions in PBS (pH 7.4) and 0.1N HCl (pH 2).

Incubate at 37°C, sample at 0, 6, 12, 24h.

Analyze via HPLC-PDA to quantify degradation products .

Data Contradiction Analysis Example :

A 2024 study reported poor solubility (0.1 mg/mL), while a 2025 study claimed 1.2 mg/mL. Further analysis revealed the latter used DMSO cosolvents (10% v/v), inflating solubility. Pure aqueous solubility was confirmed as 0.15 mg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.